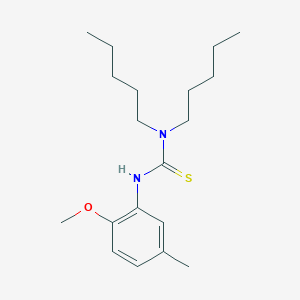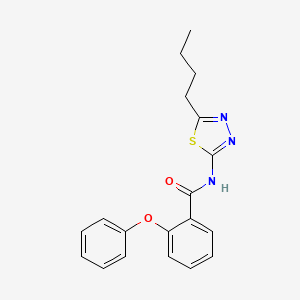
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. The purpose of
Mechanism of Action
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide selectively inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, leading to a range of physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation, decrease anxiety and depression, and improve cognitive function. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide has several advantages for lab experiments. It is a well-established and highly selective inhibitor of FAAH, making it useful for studying the endocannabinoid system. It is also relatively stable and has a long half-life, allowing for prolonged effects. However, this compound has some limitations, including its potential to interact with other enzymes and receptors in the brain, making it difficult to isolate its effects.
Future Directions
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide. One area of research is the potential use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of research is the development of more selective inhibitors of FAAH with fewer off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of neurodegenerative diseases.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of endocannabinoids in the brain, which are involved in various physiological processes such as pain, anxiety, and inflammation. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety disorders, depression, and chronic pain.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-5-9-18(12-14)20-19(22)15(2)21-11-10-16-7-3-4-8-17(16)13-21/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJGYAGPUUGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![ethyl 6-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4753889.png)
![ethyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4753904.png)

![N-({4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4753919.png)
![methyl 2-({[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4753927.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4753935.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)
![3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4753980.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)
![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)